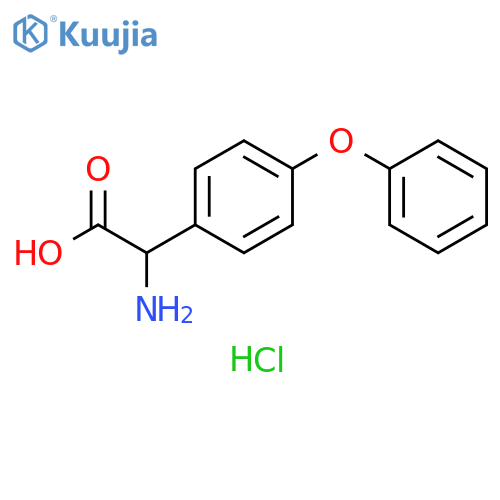Cas no 858843-01-3 (2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE)

858843-01-3 structure
商品名:2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE
2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- 858843-01-3
- 2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE
- AB32540
- AMINO(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE
-
- インチ: 1S/C14H13NO3.ClH/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11;/h1-9,13H,15H2,(H,16,17);1H
- InChIKey: XUPPUOWJQXZDTA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC2C=CC=CC=2)=CC=1)(N)C(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 279.0662210g/mol
- どういたいしつりょう: 279.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0202M7-250mg |
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride |
858843-01-3 | 95% | 250mg |
$231.00 | 2024-04-21 |
2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
858843-01-3 (2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 624-75-9(Iodoacetonitrile)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
